For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Carbenoxolone Disodium (B8443419) Salt as a Pannexin-1 Channel Inhibitor
Introduction
Pannexin-1 (Panx1) channels are large-pore, single-membrane channels that play a crucial role in cellular communication by mediating the release of ATP and other small molecules.[1][2][3] This release of ATP acts as a "find-me" signal in apoptosis, modulates synaptic plasticity, and is involved in inflammatory responses.[1][4] Given their involvement in a variety of physiological and pathological processes, Panx1 channels have emerged as a promising therapeutic target.[5][6]
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid, is one of the most commonly used pharmacological inhibitors of Panx1 channels.[2][3][6] Initially recognized for its effects on gap junctions, CBX has been widely adopted in the study of Panx1.[7][8] This guide provides a comprehensive technical overview of Carbenoxolone disodium salt as a Panx1 inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.
Mechanism of Action
Carbenoxolone inhibits Pannexin-1 channels through an allosteric mechanism rather than a simple pore-blocking action.[1][7] Recent studies, including cryo-electron microscopy, have revealed that CBX likely binds to a groove between the first and second extracellular loops (EL1 and EL2) of the Panx1 channel.[6][7] This binding event is thought to lock the channel in a closed conformation.[6]
The first extracellular loop of Panx1 is critical for CBX-mediated inhibition.[1][2][3] Specifically, the tryptophan residue at position 74 (W74) in EL1 has been identified as a key player.[1][5] Mutation of this residue can reverse the inhibitory effect of Carbenoxolone, and in some cases, even lead to potentiation of channel activity.[1][2][3] This suggests that CBX acts as a gating modulator, influencing the conformational changes that lead to channel opening and closing.[1]
Data Presentation: Quantitative Inhibitory Data
Carbenoxolone's utility as a research tool is tempered by its lack of specificity. It is known to inhibit a variety of other channels, including connexin hemichannels, voltage-gated Ca2+ channels, and P2X7 receptors.[8][9] A summary of its inhibitory concentrations (IC50) across different targets is presented below for comparative analysis.
| Compound | Target Channel | IC50 Value | Cell Type / System | Reference |
| Carbenoxolone | Pannexin-1 (Panx1) | ~2-5 µM | HEK293 cells, Xenopus laevis oocytes | [1][7][9] |
| Connexin 26 (Cx26) Hemichannel | 21 µM | Xenopus laevis oocytes | [9][10] | |
| Connexin 38 (Cx38) Hemichannel | 34 µM | Xenopus laevis oocytes | [9][10] | |
| Swelling-activated chloride currents (ICl,swell) | 98 ± 5 µM | HEK-293 cells | [11] | |
| Voltage-gated Ca2+ Channels | 48 µM | Retina | [9][10] | |
| P2X7 Receptors | 175 nM | Cell lines | [9][10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways involving Panx1 and the logical relationship of Carbenoxolone as an inhibitor.
Experimental Protocols
Detailed methodologies for key experiments used to assess the inhibitory activity of Carbenoxolone on Pannexin-1 channels are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through Panx1 channels in the cell membrane, providing a robust assessment of channel activity and inhibition.
Objective: To measure Panx1-mediated currents and their inhibition by Carbenoxolone.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression. Cells are transfected with a plasmid encoding human Pannexin-1.[1]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular (bath) solution typically contains (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 147 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2.
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Voltage Protocol: Cells are held at a negative membrane potential (e.g., -60 mV) where Panx1 channels are typically closed.[1][5] Depolarizing voltage steps (e.g., to potentials between -100 mV and +100 mV for 0.5-1 second) are applied to activate the channels.[1]
-
Application of Inhibitor: After establishing a stable baseline recording of Panx1 currents, Carbenoxolone (e.g., 10-100 µM) is applied to the bath solution.[1][5]
-
Data Analysis: The reduction in the amplitude of the voltage-activated outward current in the presence of Carbenoxolone is quantified to determine the extent of inhibition.[1]
Dye Uptake Assay
This assay provides a functional readout of Panx1 channel opening by measuring the influx of fluorescent dyes that are normally membrane-impermeant.
Objective: To assess Panx1 channel permeability and its inhibition by Carbenoxolone.
Methodology:
-
Cell Preparation: Cells expressing Panx1 (e.g., Jurkat cells, thymocytes, or transfected HEK293 cells) are plated in a multi-well plate.[12]
-
Induction of Channel Opening: Panx1 channels are opened using an appropriate stimulus. For example, apoptosis can be induced with anti-Fas antibody, or P2X7 receptors can be activated with ATP in cells co-expressing this receptor.[12][13]
-
Dye and Inhibitor Application: The fluorescent dye (e.g., YO-PRO-1 or ethidium (B1194527) bromide) is added to the extracellular medium.[12][13] In experimental wells, cells are pre-incubated with Carbenoxolone (e.g., 10-50 µM) for a short period (e.g., 10 minutes) before adding the stimulus and dye.[12][13]
-
Measurement: The uptake of the dye into the cells is measured over time using a fluorescence plate reader or by flow cytometry.[12][13] An increase in intracellular fluorescence indicates dye uptake through open channels.
-
Data Analysis: The rate of dye uptake or the total fluorescence at a specific time point is compared between control and Carbenoxolone-treated cells to quantify inhibition.[13]
ATP Release Assay
This assay directly measures the release of ATP from cells, a primary function of Panx1 channels.
Objective: To quantify ATP release mediated by Panx1 and its inhibition by Carbenoxolone.
Methodology:
-
Cell Culture: Cells are cultured to an appropriate density. Both cell lines and primary cells like erythrocytes can be used.[14]
-
Stimulation: ATP release is triggered by a relevant stimulus, such as hypotonic stress, low oxygen tension, or mechanical stimulation.[14]
-
Inhibitor Treatment: In the experimental group, cells are treated with Carbenoxolone (e.g., 100 µM) prior to and during stimulation.[14]
-
Sample Collection: At specific time points, aliquots of the extracellular medium are collected.
-
ATP Measurement: The concentration of ATP in the collected samples is measured using a luciferin-luciferase-based bioluminescence assay. The light produced is proportional to the ATP concentration and is quantified using a luminometer.
-
Data Analysis: The amount of ATP released from Carbenoxolone-treated cells is compared to that from untreated control cells.
Conclusion and Future Perspectives
Carbenoxolone disodium salt is a valuable tool for studying the physiological and pathological roles of Pannexin-1 channels. Its mechanism of action, centered on the modulation of the first extracellular loop, is becoming increasingly understood. However, researchers and drug development professionals must remain cognizant of its significant off-target effects. The quantitative data clearly indicates that at concentrations used to inhibit Panx1, Carbenoxolone can also affect connexins and other ion channels, necessitating careful experimental design and interpretation of results.[8][9] The use of more specific inhibitors, such as the 10Panx1 peptide, or genetic approaches like siRNA knockdown, should be considered for validating findings obtained with Carbenoxolone.[7][12] Future research will likely focus on developing more specific Panx1 inhibitors, leveraging the structural insights into the Carbenoxolone binding site to design novel compounds with improved selectivity and therapeutic potential.
References
- 1. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lack of Coupling Between Membrane Stretching and Pannexin-1 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pannexin 1 is the conduit for low oxygen tension-induced ATP release from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
